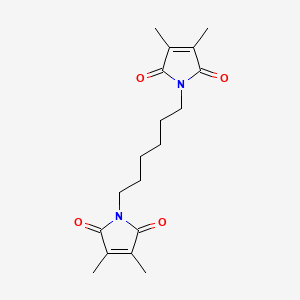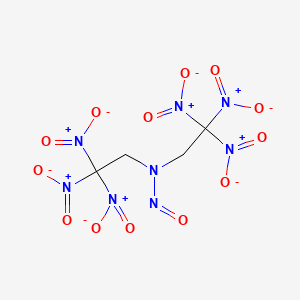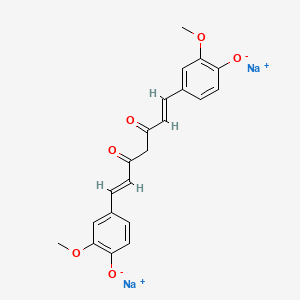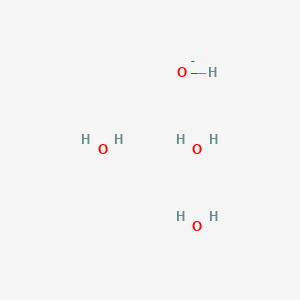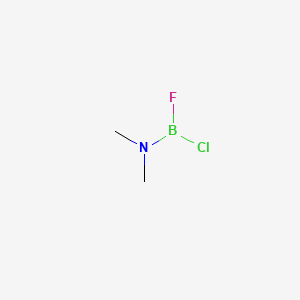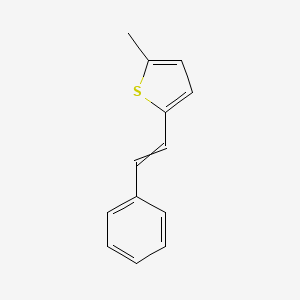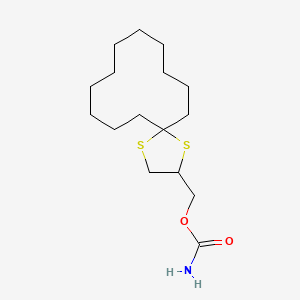
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is a chemical compound with the molecular formula C_16H_30N_2O_2S_2. It is known for its unique spiro structure, which includes two sulfur atoms and a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate typically involves the reaction of a spiro compound with a carbamate precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require temperature control, typically maintained at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiaspiro(4.11)hexadecane: A related compound with a similar spiro structure but lacking the carbamate group.
1,4-Dithiaspiro(4.11)hexadecane-2-methanol: A compound with a similar structure but without the carbamate group.
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, acetate: A derivative with an acetate group instead of a carbamate group.
Uniqueness
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is unique due to its specific combination of a spiro structure, sulfur atoms, and a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
35801-66-2 |
|---|---|
Molekularformel |
C16H29NO2S2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1,4-dithiaspiro[4.11]hexadecan-3-ylmethyl carbamate |
InChI |
InChI=1S/C16H29NO2S2/c17-15(18)19-12-14-13-20-16(21-14)10-8-6-4-2-1-3-5-7-9-11-16/h14H,1-13H2,(H2,17,18) |
InChI-Schlüssel |
KSNABPFNWOAKTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2(CCCCC1)SCC(S2)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


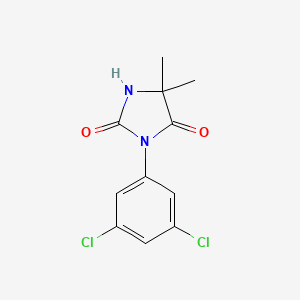
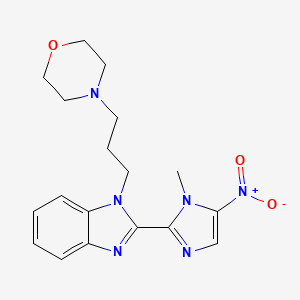
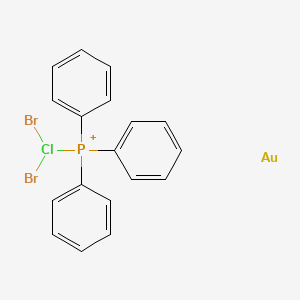
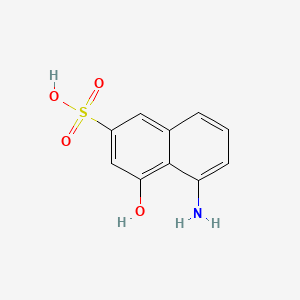
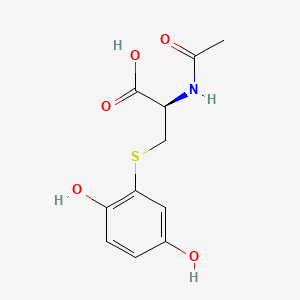
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
